
N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract .
Mode of Action
The compound acts as a modulator of the MRGPRX2 receptor . Upon administration, it binds to the receptor and modulates its activity The exact nature of this modulation (ie
Biochemical Pathways
The MRGPRX2 receptor mediates several disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD . The modulation of this receptor by the compound could potentially affect these pathways and their downstream effects.
Result of Action
The modulation of the MRGPRX2 receptor by the compound could potentially alleviate the symptoms of the disorders mediated by this receptor . The molecular and cellular effects of the compound’s action would depend on the nature of its modulation of the receptor and the specific biochemical pathways affected.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19-13-26-12-18(23(19)11-15-4-3-9-27-15)20(25)21-8-7-14-10-22-17-6-2-1-5-16(14)17/h1-6,9-10,18,22H,7-8,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGVODUPXRUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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